(S)-Tetrahydro-2H-pyran-3-carboxylic acid

Catalog No.
S3335841
CAS No.
1391742-13-4
M.F
C6H10O3
M. Wt
130.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Tetrahydro-2H-pyran-3-carboxylic acid

CAS Number

1391742-13-4

Product Name

(S)-Tetrahydro-2H-pyran-3-carboxylic acid

IUPAC Name

(3S)-oxane-3-carboxylic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14

InChI

InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1

InChI Key

YEWPVCUHKJABMV-YFKPBYRVSA-N

SMILES

C1CC(COC1)C(=O)O

Canonical SMILES

C1CC(COC1)C(=O)O

Isomeric SMILES

C1C[C@@H](COC1)C(=O)O

(S)-Tetrahydro-2H-pyran-3-carboxylic acid is a chiral compound with the molecular formula C6H10O3C_6H_{10}O_3 and a molecular weight of approximately 130.14 g/mol. It features a six-membered saturated ring structure containing an oxygen atom, which classifies it as a derivative of tetrahydropyran. The compound is characterized by a carboxylic acid functional group at the 3-position of the pyran ring, contributing to its reactivity and potential biological activity. Its stereochemical configuration is significant for its interactions in biological systems, making it an important subject of study in organic chemistry and medicinal chemistry .

There is no current information available on the specific mechanism of action of (S)-THP acid. Its potential applications and interactions with other molecules remain to be explored.

Safety information for (S)-THP acid is not documented. However, (RS)-THP acid is considered a corrosive irritant and may cause harm upon ingestion, skin contact, or inhalation []. It's advisable to handle (S)-THP acid with appropriate personal protective equipment following standard laboratory safety protocols until specific hazard data becomes available.

Typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form a corresponding hydrocarbon.
  • Reduction: Can be reduced to (S)-tetrahydro-2H-pyran-3-ol using reducing agents like lithium aluminum hydride.
  • Amination: Reacts with amines to form amides, which can be useful in synthesizing pharmaceuticals .

Several synthesis methods for (S)-tetrahydro-2H-pyran-3-carboxylic acid have been documented:

  • Starting from Tetrahydropyran Derivatives: Utilizing tetrahydropyran derivatives as starting materials, various reactions such as carbonylation or alkylation can be employed to introduce the carboxylic acid group.
  • Chiral Pool Synthesis: Using chiral starting materials allows for the selective formation of (S)-enantiomers through asymmetric synthesis techniques.
  • Multi-step Synthesis: A common approach involves multiple reaction steps including protection-deprotection strategies to obtain the desired stereochemistry and functional groups .

(S)-Tetrahydro-2H-pyran-3-carboxylic acid finds applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of various drugs due to its unique structural features.
  • Agricultural Chemicals: Potential use in developing agrochemicals that target specific pathways in plants or pests.
  • Synthetic Chemistry: Employed as a building block for synthesizing more complex organic molecules .

Interaction studies involving (S)-tetrahydro-2H-pyran-3-carboxylic acid focus on its reactivity with biological macromolecules, such as proteins and nucleic acids. These studies are essential for understanding how this compound might influence biological pathways or serve as a lead compound in drug development. Preliminary data suggest that derivatives may interact with specific enzymes or receptors, impacting metabolic processes .

(S)-Tetrahydro-2H-pyran-3-carboxylic acid shares structural similarities with several other compounds within the tetrahydropyran family. Below is a comparison highlighting its uniqueness:

Compound NameStructural FormulaSimilarity Index
Dihydro-2H-pyran-4,4(3H)-dicarboxylic acidC6H8O40.93
Tetrahydropyran-4-yl-carboxylic acidC6H10O20.93
Tetrahydrofuran-3-carboxylic acidC5H8O30.89
4-Methyltetrahydro-2H-pyran-4-carboxylic acidC7H12O30.89
(R)-Tetrahydrofuran-3-carboxylic acidC5H8O30.89

The uniqueness of (S)-tetrahydro-2H-pyran-3-carboxylic acid lies primarily in its specific stereochemistry and functional group positioning, which may affect its biological activity and reactivity differently compared to its structural analogs .

XLogP3

0.1

Dates

Modify: 2023-08-19

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